(Dibromomethylidene)cyclobutane

Description

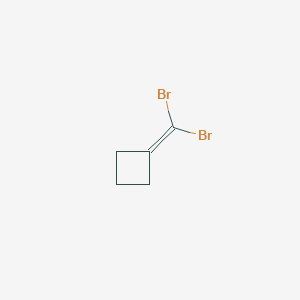

Structure

3D Structure

Properties

IUPAC Name |

dibromomethylidenecyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2/c6-5(7)4-2-1-3-4/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJACZSNIJJBSQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(Br)Br)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513100 | |

| Record name | (Dibromomethylidene)cyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82833-95-2 | |

| Record name | (Dibromomethylidene)cyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dibromomethylidene Cyclobutane

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of (Dibromomethylidene)cyclobutane reveals two primary strategic disconnections. The most evident disconnection is across the exocyclic carbon-carbon double bond. This approach simplifies the target molecule into two key synthons: a cyclobutanone (B123998) precursor and a one-carbon dibromomethylene unit. This strategy points towards an olefination reaction, such as the Wittig reaction or a related variant, as the key forward synthetic step.

A deeper disconnection involves the cyclobutane (B1203170) ring itself. The four-membered ring can be retrosynthetically cleaved via a [2+2] cycloaddition pathway, suggesting an alkene and a ketene (B1206846) or ketene equivalent as plausible starting materials. This approach is fundamental to building the required carbocyclic framework before the final olefination step. Therefore, a logical synthetic sequence involves first constructing the cyclobutanone ring, followed by the conversion of the carbonyl group into the target dibromomethylidene moiety.

Established Synthetic Routes and Reaction Pathways

Following the logic of the retrosynthetic analysis, the synthesis is best approached in a stepwise manner: construction of the cyclobutane framework followed by olefination.

Precursor Synthesis and Cyclobutane Ring Construction

The synthesis of the key intermediate, cyclobutanone, is well-established, with several reliable methods available. nih.govthieme-connect.de A prevalent and effective strategy is the [2+2] cycloaddition of a ketene with an alkene. nih.govnih.gov For the synthesis of the parent cyclobutanone, the reaction between ketene (often generated in situ) and ethylene (B1197577) is a direct approach. Other methods for constructing the cyclobutanone ring include:

Ring expansion of cyclopropanols: Appropriately substituted cyclopropanols can undergo rearrangement to yield cyclobutanones. nih.govorganic-chemistry.org

Rearrangement of oxaspiropentanes: The epoxidation of methylenecyclopropane followed by a Lewis acid-catalyzed rearrangement provides another route to cyclobutanone. orgsyn.org

Cyclization of 1,3-dihalopropanes: The use of 1,3-dihalopropanes to alkylate a protected carbonyl equivalent can also lead to the cyclobutanone skeleton after cyclization and deprotection. thieme-connect.de

Among these, the [2+2] cycloaddition remains a highly utilized method due to its efficiency and stereochemical predictability in the synthesis of substituted cyclobutanones. nih.govmdpi.com

Introduction of the Dibromomethylidene Moiety via Wittig-Type or Related Olefination Reactions

The conversion of cyclobutanone to this compound is most effectively achieved using a Wittig-type reaction, specifically the Corey-Fuchs reaction. wikipedia.orgnih.govorganic-chemistry.org This reaction is designed for the one-carbon homologation of aldehydes and ketones to 1,1-dibromoalkenes. wikipedia.org The process involves the reaction of the ketone with a phosphorus ylide generated from triphenylphosphine (B44618) and carbon tetrabromide. wikipedia.orgalfa-chemistry.com

The efficiency of the dibromomethylidenation of cyclobutanone is dependent on the careful optimization of several reaction parameters. The standard protocol involves the in situ generation of the dibromomethylenephosphorane. Key variables include the reagents, solvent, and temperature.

Reagents: The ylide is typically prepared from two equivalents of triphenylphosphine (PPh₃) and one equivalent of carbon tetrabromide (CBr₄). wikipedia.org The use of zinc dust can be advantageous as it facilitates the formation of the ylide, reducing the required amount of triphenylphosphine and simplifying purification. wikipedia.orgjk-sci.com A strong, non-nucleophilic base is often required to generate the ylide from its phosphonium (B103445) salt precursor, though in the classic Corey-Fuchs setup with PPh₃ and CBr₄, the ylide forms directly.

Solvent: Anhydrous, aprotic solvents are essential to prevent quenching of the reactive ylide intermediate. Dichloromethane (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) are commonly employed.

Temperature: The reaction is typically initiated at a low temperature, such as 0 °C, and then allowed to warm to room temperature to ensure controlled reaction progress and maximize yield. reddit.com

Table 1: Typical Reaction Conditions for Dibromomethylidenation of Cyclobutanone

| Parameter | Condition | Rationale |

|---|---|---|

| Carbon Source | Carbon Tetrabromide (CBr₄) | Provides both the carbon atom and the two bromine atoms for the dibromomethylidene group. |

| Phosphine | Triphenylphosphine (PPh₃) | Reacts with CBr₄ to form the phosphorus ylide, the key reactive intermediate. |

| Solvent | Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) | Aprotic solvent that solubilizes reactants without interfering with the reactive ylide. |

| Temperature | 0 °C to room temperature | Allows for controlled formation of the ylide and subsequent reaction with the ketone, minimizing side reactions. |

| Additives | Zinc (Zn) dust (optional) | Promotes ylide formation, allowing for reduced PPh₃ stoichiometry and improved yields. jk-sci.com |

The mechanism of the Corey-Fuchs reaction for the dibromomethylidenation of cyclobutanone proceeds through several distinct steps: wikipedia.orgalfa-chemistry.com

Ylide Formation: Triphenylphosphine, a strong nucleophile, attacks one of the bromine atoms on carbon tetrabromide. This displacement generates a tribromomethanide anion and a bromotriphenylphosphonium cation. The tribromomethanide anion is then attacked by a second equivalent of triphenylphosphine to ultimately form the key reactive species: the dibromomethylenetriphenylphosphorane ylide (Ph₃P=CBr₂).

Nucleophilic Attack and Cycloaddition: The negatively charged carbon of the phosphorus ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanone. This leads to the formation of a betaine (B1666868) intermediate.

Oxaphosphetane Formation: The betaine intermediate rapidly undergoes intramolecular ring closure to form a four-membered cyclic intermediate known as an oxaphosphetane.

Elimination: The oxaphosphetane is unstable and spontaneously decomposes through a cycloreversion process. This step is driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide (Ph₃P=O), which is a major thermodynamic driving force for the reaction. The other product is the desired this compound.

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity: In the synthesis of the parent this compound from cyclobutanone, regioselectivity is not a concern as there is only one carbonyl group for the ylide to react with. However, if a substituted cyclobutanone with multiple, distinct α-positions is used as a precursor, the regioselectivity of its formation becomes critical. For example, in [2+2] cycloadditions between unsymmetrical alkenes and ketenes, the regiochemical outcome must be controlled to yield the desired cyclobutanone isomer. mdpi.comnih.gov

Stereoselectivity: The formation of the exocyclic double bond in this compound does not present issues of E/Z isomerism. However, the synthesis of substituted derivatives from chiral or diastereomerically pure cyclobutanones can involve stereoselectivity. The approach of the bulky phosphorus ylide to the carbonyl carbon can be influenced by the steric environment of the existing substituents on the cyclobutane ring. This may lead to a preferential formation of one diastereomer if new stereocenters are formed or if the product exhibits atropisomerism. While the olefination step itself is generally not stereoselective in creating new ring stereocenters, the preservation of existing stereochemistry is crucial. Many synthetic routes to functionalized cyclobutanes are designed to be highly stereoselective or stereospecific, ensuring that the stereochemical integrity of the precursor is maintained throughout the synthesis. nih.govresearchgate.netnih.gov

Emerging Synthetic Approaches and Green Chemistry Principles

The synthesis of this compound, a valuable intermediate in organic synthesis, has traditionally relied on established but often stoichiometrically demanding methods. Current research is focused on developing more efficient and environmentally benign approaches, aligning with the principles of green chemistry. This involves exploring catalytic systems to minimize waste and investigating novel, sustainable routes to key precursors.

Catalytic Strategies for Enhanced Efficiency

The classical route to this compound involves the reaction of cyclobutanone with a carbon tetrabromide and triphenylphosphine, a variant of the Corey-Fuchs reaction. While effective, this method generates a stoichiometric amount of triphenylphosphine oxide as a byproduct, which can complicate purification and represents significant waste. Emerging strategies are aimed at replacing these stoichiometric reagents with catalytic systems.

Another area of exploration is the in-situ generation of the reactive ylide species using a catalytic promoter. For instance, the use of zinc dust has been shown to reduce the amount of triphenylphosphine required in some Corey-Fuchs-type reactions, which points toward methodologies that are more catalytically efficient. While not a fully catalytic cycle in the traditional sense, it represents a step towards reducing the reagent burden.

| Aspect | Traditional Method (Corey-Fuchs) | Potential Catalytic Approach |

|---|---|---|

| Reagents | CBr₄, PPh₃ (2 equiv.) | CBr₄ or alternative, Catalyst (e.g., Cu(I)/Ligand) |

| Byproducts | Ph₃PO (stoichiometric) | Minimal, catalyst is regenerated |

| Atom Economy | Low | Potentially High |

| Current Status | Well-established | Largely exploratory for this specific substrate |

Development of Novel Precursor Synthesis Methods

A significant aspect of applying green chemistry principles to the synthesis of this compound lies in the sustainable production of its key precursor, cyclobutanone. A variety of synthetic routes to cyclobutanone have been developed, with newer methods focusing on efficiency and the use of more benign reagents.

One established "greener" route involves the lithium iodide-catalyzed rearrangement of oxaspiropentane, which itself can be generated from the epoxidation of methylenecyclopropane wikipedia.org. This method is notable for its efficiency and the use of a catalytic amount of a simple salt. Another efficient synthesis starts from the acid-catalyzed rearrangement of cyclopropylcarbinol, followed by oxidation. While early versions of this oxidation step used stoichiometric chromium reagents, modern variations aim to employ more environmentally friendly oxidants.

| Starting Material | Key Transformation | Advantages | Reference |

|---|---|---|---|

| Methylenecyclopropane | Epoxidation followed by LiI-catalyzed rearrangement | Efficient, catalytic rearrangement step | wikipedia.org |

| Cyclopropylcarbinol | Acid-catalyzed rearrangement and oxidation | Readily available starting material | |

| Ketene and Diazomethane | [2+1] Cycloaddition and ring expansion | High efficiency | wikipedia.org |

| Various Alkenes/Ketenes | Catalytic enantioselective [2+2] cycloadditions | High stereocontrol, access to functionalized derivatives | nih.gov |

Applications of Dibromomethylidene Cyclobutane As a Synthon in Complex Molecule Synthesis

Construction of Carbocyclic and Heterocyclic Ring Systems

The inherent ring strain and functionality of (dibromomethylidene)cyclobutane make it an attractive starting material for the synthesis of more complex cyclic structures. Annulation strategies and the formation of spirocyclic compounds are particularly notable applications.

Annulation Strategies and Spirocyclic Compound Synthesis

This compound serves as a linchpin in various annulation reactions, enabling the fusion of additional rings onto the cyclobutane (B1203170) core. These strategies often involve the transformation of the dibromomethylene group into a reactive intermediate that can participate in cyclization cascades.

One common approach involves the metal-halogen exchange of this compound to generate a highly reactive cyclobutylidene carbene or a related carbenoid species. This intermediate can then undergo insertion reactions or cycloadditions with tethered functionalities to construct fused ring systems.

Furthermore, the synthesis of spirocyclic compounds, molecules containing two rings connected by a single common atom, is a significant application of cyclobutane derivatives. While direct examples utilizing this compound are not extensively documented in readily available literature, the synthesis of spiro[cyclobutane-1,2'-indene]-1',3'-dione has been achieved through the spirolation of indene-1,3-dione with 1,3-dibromopropane, showcasing a general strategy for accessing such scaffolds. ajgreenchem.com The development of methods for the synthesis of highly substituted spirocyclic cyclobutanes is an active area of research, with catalytic arylboration of spirocyclic cyclobutenes being a notable recent advancement. nih.gov

| Product | Reactants | Key Transformation | Reference |

| Spiro[cyclobutane-1,2'-indene]-1',3'-dione | Indene-1,3-dione, 1,3-dibromopropane | Spirolation | ajgreenchem.com |

| Substituted Spiro[3.n]alkanes | Spirocyclic cyclobutenes, Arylboronic acids | Catalytic Arylboration | nih.gov |

Stereoselective Synthesis of Advanced Intermediates

The development of stereoselective methods for the synthesis of densely functionalized cyclobutanes is crucial for their application in medicinal chemistry and natural product synthesis. bc.edunih.gov While specific stereoselective reactions starting directly from this compound are not widely reported, the broader field of cyclobutane chemistry offers insights into potential transformations. The functional handles present in derivatives of this compound can be manipulated with high stereocontrol to generate advanced intermediates.

For instance, the reduction of a carbonyl group in a cyclobutane ring can proceed with high diastereoselectivity, influenced by the existing stereocenters on the ring. Subsequent reactions can then build upon this stereochemically defined core. Research in the stereocontrolled synthesis of cyclobutanes often focuses on methods like [2+2] cycloadditions and the functionalization of existing cyclobutane frameworks. nih.govnih.govrsc.org

Role as a Precursor to Allenes, Alkynes, and Other Unsaturated Systems

The dibromomethylene functionality of this compound is a key precursor for the generation of highly reactive and synthetically valuable unsaturated systems, namely allenes and alkynes.

The conversion of gem-dihaloalkenes to allenes is a well-established transformation known as the Doering-LaFlamme allene (B1206475) synthesis. This reaction typically involves the treatment of the dibromo compound with an organolithium reagent, such as butyllithium. The reaction proceeds through a lithium-halogen exchange, followed by the elimination of lithium bromide to form a carbene intermediate, which then rearranges to the corresponding allene. In the case of this compound, this would lead to the formation of the highly strained and reactive cyclobutylideneallene.

Furthermore, the Fritsch-Buttenberg-Wiechell (FBW) rearrangement provides a pathway to alkynes from 1,1-dihalo-2-alkenes. chemeurope.comwikipedia.org This reaction involves treatment with a strong base, which induces dehydrohalogenation and a 1,2-migration to form the alkyne. While typically applied to 1,1-diaryl-2-bromo-alkenes, the principle can be extended to alkyl-substituted systems. wikipedia.org The application of the FBW rearrangement to a derivative of this compound, specifically a 1-bromo-1-cyclobutyl-2-haloethene, would be expected to yield a cyclobutylethyne derivative. The mechanism involves the formation of a vinyl carbene intermediate which then undergoes rearrangement. chemeurope.comwikipedia.org A plausible reaction mechanism for the formation of alkynes from magnesium alkylidene carbenoids, generated via sulfoxide/magnesium exchange, has also been studied. beilstein-journals.org

| Unsaturated System | Key Reaction | Reagents | Reference |

| Allene | Doering-LaFlamme Allene Synthesis | Organolithium reagent (e.g., BuLi) | N/A |

| Alkyne | Fritsch-Buttenberg-Wiechell Rearrangement | Strong base | chemeurope.comwikipedia.org |

Assembly of Natural Product Scaffolds and Analogs via Convergent Synthesis

Cyclobutane-containing natural products represent a diverse and biologically significant class of molecules. nih.govrsc.orgauburn.edu The synthesis of these complex targets often relies on convergent strategies, where complex fragments are prepared independently and then joined together. This compound and its derivatives can serve as key synthons in such approaches, providing a pre-formed four-membered ring that can be further elaborated.

While direct total syntheses employing this compound are not prominently featured in the surveyed literature, the importance of cyclobutane synthons is well-established. rsc.orgauburn.edubaranlab.orgsemanticscholar.org For instance, the total synthesis of various natural products has been achieved using strategies that construct the cyclobutane ring at a key stage, often through [2+2] cycloaddition reactions. nih.gov The functional handles on a pre-existing cyclobutane core, which could be derived from this compound, allow for the attachment of other complex fragments in a convergent manner.

The development of new synthetic methods for the stereoselective preparation of functionalized cyclobutanes continues to be a major focus, as these intermediates are crucial for the efficient synthesis of complex natural products. bc.edu

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insight

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy would be the primary tool for elucidating the precise arrangement of atoms within the (Dibromomethylidene)cyclobutane molecule.

Although experimental data is not available, predictions for the ¹H and ¹³C NMR spectra can be made based on the analysis of related structures, such as cyclobutane (B1203170) and methylenecyclobutane.

Predicted ¹H NMR Data: The proton NMR spectrum would be expected to show signals corresponding to the two distinct types of protons in the cyclobutane ring. The protons on the carbon adjacent to the dibromomethylene group (C2 and C4) would likely appear as a triplet, shifted downfield due to the electron-withdrawing effect of the bromine atoms. The protons on the carbon further away (C3) would also likely present as a multiplet, but at a more upfield position.

Predicted ¹³C NMR Data: The carbon NMR spectrum would be anticipated to display three distinct signals. The quaternary carbon of the dibromomethylene group (C=CBr₂) would be significantly deshielded and appear at a low field. The two equivalent carbons of the cyclobutane ring adjacent to the double bond (C2 and C4) would be expected at an intermediate chemical shift, while the carbon at the C3 position would be the most shielded.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| =CBr₂ | - | Downfield (low field) |

| -CH₂- (C2, C4) | Downfield triplet | Intermediate |

| -CH₂- (C3) | Upfield multiplet | Upfield |

Note: These are predicted values and require experimental verification.

To confirm the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling network, confirming the connectivity between the protons on C2, C3, and C4 of the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate the proton signals with their directly attached carbon atoms, allowing for definitive assignment of the ¹H and ¹³C signals for the CH₂ groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the through-space proximity of protons, which could help in determining the preferred conformation of the cyclobutane ring.

The cyclobutane ring is known to undergo a puckering motion. Dynamic NMR studies, conducted at various temperatures, could provide insights into the energy barrier for this ring-flipping process in this compound. Changes in the line shapes of the NMR signals with temperature could be analyzed to determine the thermodynamic parameters of this conformational exchange.

Mass Spectrometry (MS) in Reaction Pathway Analysis

Mass spectrometry would be crucial for confirming the molecular weight and elemental composition of this compound and for providing structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. The presence of two bromine atoms would result in a characteristic isotopic pattern (M, M+2, M+4 peaks) with predictable relative intensities, which would be a key signature for confirming the presence and number of bromine atoms in the molecule and its fragments. This would allow for the unambiguous determination of the molecular formula, C₅H₆Br₂.

Electron ionization mass spectrometry (EI-MS) would induce fragmentation of the molecule, providing a unique fingerprint that can be used for structural elucidation.

Predicted Fragmentation Pattern: The mass spectrum would likely show a prominent molecular ion peak cluster corresponding to [C₅H₆Br₂]⁺. Due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br), this cluster would consist of three peaks with a characteristic intensity ratio.

Common fragmentation pathways would likely involve:

Loss of a bromine atom: Leading to a fragment ion [C₅H₆Br]⁺. This would also appear as a doublet due to the remaining bromine atom.

Loss of HBr: Resulting in a fragment ion [C₅H₅Br]⁺.

Cleavage of the cyclobutane ring: The strained four-membered ring could undergo fragmentation to produce smaller charged species. For instance, the loss of ethene (C₂H₄) is a common fragmentation pathway for cyclobutane derivatives.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Notes |

| 212, 214, 216 | [C₅H₆Br₂]⁺ | Molecular ion cluster (M, M+2, M+4) |

| 133, 135 | [C₅H₆Br]⁺ | Loss of a bromine atom |

| 132, 134 | [C₅H₅Br]⁺ | Loss of HBr |

| 54 | [C₄H₆]⁺ | Possible fragment from ring cleavage |

Note: The m/z values are based on the most abundant isotopes and would appear as clusters due to the bromine isotopes. These are predicted fragmentation patterns and require experimental verification.

Theoretical and Computational Chemistry Studies on Dibromomethylidene Cyclobutane

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (dibromomethylidene)cyclobutane, these calculations can elucidate the distribution of electrons and the nature of the chemical bonds, which are significantly influenced by the strained four-membered ring and the electron-withdrawing bromine atoms.

Density Functional Theory (DFT) Investigations of Molecular Orbitals and Electron Density

The analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the molecule's reactivity. In this compound, the HOMO is expected to be associated with the π-system of the exocyclic double bond, while the LUMO is likely to be a σ*-antibonding orbital within the strained cyclobutane (B1203170) ring or associated with the C-Br bonds. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and its susceptibility to electronic excitation.

General insights into interpreting electronic structures from DFT calculations can be applied here. youtube.com For instance, the analysis of the density of states (DOS) would provide a graphical representation of the distribution of molecular orbitals at different energy levels. youtube.com The formation of the cyclobutane ring itself involves the interaction of the frontier orbitals of the precursor ethene molecules, leading to the formation of new sigma bonds. youtube.com

Ab Initio Calculations for Energetic Properties

Ab initio calculations, which are based on first principles without the use of empirical parameters, are well-suited for determining the energetic properties of molecules like this compound. These methods can provide accurate values for bond energies, heats of formation, and strain energies.

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to calculate the strain energy of this compound. This is typically done by using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction equation, allowing for the cancellation of systematic errors in the calculations. A detailed ab initio study on cyclobutane has shown the importance of using adequate basis sets to obtain reliable energetic and structural data. nih.gov

Conformational Analysis and Potential Energy Landscapes

The four-membered ring of cyclobutane is not planar. It adopts a puckered or "butterfly" conformation to alleviate some of the torsional strain that would be present in a planar structure. libretexts.orgdalalinstitute.com The introduction of the dibromomethylidene group significantly influences the conformational preferences of the cyclobutane ring.

Computational Modeling of Cyclobutane Ring Strain

The ring strain in this compound is a complex interplay of angle strain, torsional strain, and steric interactions involving the bromine atoms. Computational modeling can be used to dissect these contributions.

The puckering of the cyclobutane ring is characterized by a puckering angle and a barrier to inversion between two equivalent puckered conformations. nih.gov For unsubstituted cyclobutane, the puckering angle is around 25-35 degrees, and the inversion barrier is relatively low, on the order of 1.45 kcal/mol. nih.govslideshare.net The presence of the sp²-hybridized carbon of the exocyclic double bond in this compound will alter the geometry and strain of the ring. Computational studies on other substituted cyclobutanes have shown that substituents can significantly affect the puckering amplitude and the barrier to ring inversion. researchgate.netresearchgate.net

The table below presents typical puckering parameters for unsubstituted cyclobutane, which serve as a baseline for understanding the effects of substitution.

| Parameter | Experimental Value | Calculated Value (ab initio) |

| Puckering Angle (θ) | ~35° | 29.59° nih.gov |

| Barrier to Inversion | 1.44 kcal/mol | 482 cm⁻¹ (~1.38 kcal/mol) nih.gov |

It is anticipated that for this compound, the puckering of the ring will be influenced by the steric bulk of the bromine atoms and the electronic requirements of the double bond.

Torsional Barriers and Rotational Isomerism

In a puckered cyclobutane, the hydrogen atoms are in a more staggered arrangement compared to a planar conformation, which reduces torsional strain. libretexts.org The dibromomethylidene group introduces a new set of torsional interactions. The rotation of this group relative to the ring is restricted by the double bond. However, the puckering of the ring can lead to different relative orientations of the ring hydrogens and the bromine atoms, potentially giving rise to distinct conformational isomers.

Computational methods can be used to calculate the potential energy surface for the ring puckering motion, revealing the energy minima corresponding to stable conformers and the transition states connecting them. The height of the energy barriers on this surface corresponds to the torsional barriers.

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For a strained and functionalized molecule like this compound, computational studies can map out the pathways of various potential reactions, such as addition reactions to the double bond, ring-opening reactions, or substitution reactions.

By calculating the structures and energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. For example, the mechanism of a [2+2] cycloaddition reaction to form a cyclobutane ring can be computationally explored, identifying whether the reaction proceeds through a concerted or a stepwise diradical mechanism. researchgate.net

A hypothetical reaction pathway for the addition of a nucleophile to the exocyclic double bond of this compound could be investigated. The computational study would aim to answer key questions such as:

Does the nucleophile attack the carbon of the double bond or the carbon of the cyclobutane ring?

What is the structure of the transition state?

What is the activation energy for the reaction?

How does the strain of the cyclobutane ring influence the reactivity?

The table below outlines the key steps that would be investigated in a computational study of a hypothetical nucleophilic addition to this compound.

| Reaction Step | Description | Computational Focus |

| 1. Reactant Complex | Formation of a complex between the nucleophile and this compound. | Geometry optimization and binding energy calculation. |

| 2. Transition State | Identification of the transition state structure for the nucleophilic attack. | Transition state search and frequency analysis to confirm a first-order saddle point. |

| 3. Intermediate | Formation of an anionic intermediate. | Geometry optimization and stability analysis. |

| 4. Product Formation | Protonation or further reaction of the intermediate to form the final product. | Calculation of reaction energies and barriers for subsequent steps. |

Through such detailed computational investigations, a comprehensive understanding of the chemical behavior of this compound can be achieved, guiding further experimental work and the potential application of this and related compounds in synthesis.

Transition State Characterization and Activation Barrier Determination

A critical aspect of understanding the chemical reactivity of this compound would involve the computational study of its potential reaction pathways. This would begin with locating the transition state (TS) structures for various hypothetical reactions, such as cycloadditions, rearrangements, or substitutions. Quantum chemical methods, like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), would be employed to optimize the geometry of these transition states.

A key characteristic of a true transition state on the potential energy surface is the presence of a single imaginary vibrational frequency. This frequency corresponds to the motion along the reaction coordinate that connects the reactants to the products. Once a transition state is successfully located and verified, the activation barrier for the reaction can be determined. This is calculated as the difference in energy between the transition state and the ground state of the reactants. This energy barrier is a crucial parameter for predicting the rate of a chemical reaction.

Without any published research, no data tables of calculated activation barriers for reactions involving this compound can be presented.

Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Pathways

Following the successful characterization of a transition state, Intrinsic Reaction Coordinate (IRC) calculations are performed to map out the complete reaction pathway. An IRC calculation starts from the transition state geometry and follows the minimum energy path downhill to both the reactants and the products.

This computational technique provides a detailed picture of the geometric changes that occur throughout the course of a reaction. It confirms that the identified transition state indeed connects the intended reactants and products, providing a robust validation of the proposed reaction mechanism. The resulting IRC plot illustrates the energy profile of the reaction as a function of the reaction coordinate, offering valuable insights into the mechanism. For instance, it can reveal the presence of any intermediates along the reaction pathway.

As no transition state studies for this compound have been reported, there are no IRC analyses to present.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational chemistry can predict the NMR chemical shifts (¹³C and ¹H) of a molecule with a high degree of accuracy. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for such predictions.

The process involves first optimizing the molecular geometry of this compound and then performing the GIAO calculation to obtain the isotropic shielding values for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the predicted chemical shifts with experimentally obtained NMR spectra is a powerful method for confirming the structure of a synthesized compound.

Currently, no computational studies on the NMR chemical shifts of this compound have been published, and therefore, no data table of predicted values can be provided.

Vibrational Frequency Calculations for IR/Raman Spectra

Computational methods can also be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculations are typically performed using the same level of theory as the geometry optimization.

The output of a vibrational frequency calculation provides a list of vibrational modes and their corresponding frequencies and intensities. These calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to improve agreement with experimental data. By comparing the computed IR and Raman spectra with experimental ones, researchers can gain detailed insights into the vibrational modes of the molecule and confirm its structural features.

While computational studies on the vibrational spectra of related cyclobutane derivatives exist, specific calculations for this compound are not available in the scientific literature. Therefore, no table of calculated vibrational frequencies can be presented.

Emerging Research Frontiers and Future Directions in Dibromomethylidene Cyclobutane Chemistry

Sustainable and Catalytic Approaches in Synthesis and Transformations

The future of chemical synthesis is intrinsically linked to the development of sustainable and efficient catalytic methods. For a specialized substrate like (Dibromomethylidene)cyclobutane, moving beyond stoichiometric reagents to catalytic cycles is a primary objective. Research into the synthesis of complex cyclobutane-containing natural products has already highlighted the power of transition-metal catalysis, such as Palladium(0)-catalyzed intramolecular allylic alkylations, to forge the strained four-membered ring with high selectivity. rsc.org

Future research will likely focus on applying modern catalytic techniques to the dibromomethylidene moiety. This functional group is an ideal handle for a variety of transition-metal-catalyzed cross-coupling reactions. The development of specific catalysts, whether homogenous or heterogenous, could enable:

Suzuki-Miyaura Couplings: Reaction with boronic acids to introduce aryl or vinyl substituents.

Sonogashira Couplings: Palladium- and copper-catalyzed reaction with terminal alkynes to form conjugated enynes, which are valuable intermediates.

Heck and Stille Couplings: To introduce alkenyl substituents.

Buchwald-Hartwig Aminations: For the synthesis of enamines.

A particularly exciting frontier is the use of cascade reactions. For instance, methodologies involving the cascade carbopalladation between gem-dibromoolefins and alkynes have been used to construct complex polycyclic aromatic systems like pentalenes. rsc.org Applying such strategies to this compound could provide rapid access to novel spirocyclic and fused-ring systems.

| Catalytic Approach | Potential Transformation on this compound | Desired Outcome |

| Palladium-catalyzed Cross-Coupling | Suzuki, Sonogashira, Heck, Stille Reactions | C-C bond formation, synthesis of functionalized cyclobutane (B1203170) derivatives. |

| Cascade Carbopalladation | Reaction with alkynes | Rapid construction of complex polycyclic scaffolds. |

| Asymmetric Catalysis | Enantioselective functionalization | Access to chiral, high-value cyclobutane building blocks. |

This table outlines potential catalytic strategies and their hypothetical applications in the functionalization of this compound, based on established reactivity of similar functional groups.

Integration into Flow Chemistry Methodologies and Continuous Synthesis

Flow chemistry, or continuous synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, precise control over reaction parameters, and superior scalability. These benefits are particularly relevant for managing reactive intermediates or energy-intensive processes like photochemical reactions.

Recent advancements in the synthesis of cyclobutane-based polymers via [2+2] photopolymerization demonstrate the profound impact of flow chemistry. nih.gov When conducted in a continuous flow reactor, these polymerizations exhibit decreased reaction times, yield polymers with higher molecular weights, and show narrower molecular weight distributions (dispersities) compared to batch reactions. nih.gov This methodology has proven scalable, enabling the synthesis of multigram quantities of cyclobutane polymers. nih.gov

For this compound, integration into flow chemistry could be transformative in several areas:

Synthesis: A continuous process for its preparation could improve safety and yield.

Transformations: Highly exothermic or rapid catalytic reactions involving the dibromomethylidene group could be controlled with greater precision.

Polymerization: If used as a monomer, a continuous flow process could offer superior control over polymer properties, mirroring the success seen with other cyclobutane monomers. nih.gov

Electrochemistry: The coupling of flow reactors with electrochemical cells has been shown to be highly effective for the synthesis of fluorinated building blocks, suggesting a powerful synergy for activating the C-Br bonds in this compound. nih.gov

| Parameter | Batch Reaction | Continuous Flow Reaction |

| Reaction Time | Longer | Shorter nih.gov |

| Scalability | Limited | Readily Scalable nih.gov |

| Heat Transfer | Less Efficient | Highly Efficient |

| Irradiation Uniformity (Photochemistry) | Poor (light penetration issues) | Excellent (small path length) nih.gov |

| Polymer Dispersity | Broader | Narrower nih.gov |

This table compares batch and continuous flow processing, highlighting the advantages demonstrated in the synthesis of related cyclobutane polymers that are anticipated for this compound chemistry.

Exploration of Novel Reactivity Modalities and Activation Strategies

Beyond classical transformations, future research will aim to uncover novel reactivity patterns for this compound. The unique electronic nature of the gem-dihaloalkene functionality makes it a candidate for modern activation strategies that generate highly reactive intermediates.

One promising area is radical chemistry . The photoredox-mediated reactions of analogous gem-diborylalkenes have been explored, demonstrating that the double bond can undergo radical addition to form stable α-gem-dimetalated carbon-centered radicals. researchgate.netnih.govchemrxiv.org This suggests that this compound could be a valuable substrate in photoredox catalysis, enabling novel radical-based C-C and C-heteroatom bond formations at the exocyclic carbon.

Another avenue involves the formation of carbenoid intermediates . The reaction of related gem-dibromocyclopropanes with organolithium reagents is known to generate lithium carbenoids, which can undergo unusual skeletal rearrangements. researchgate.net Investigating the reaction of this compound with reagents like methyllithium could lead to ring-expansion or rearrangement pathways, providing access to novel five-membered ring systems or other strained carbocycles.

Finally, transition-metal-mediated cascade reactions represent a frontier for rapidly building molecular complexity. The palladium-catalyzed reaction of gem-dibromoolefins with alkynes to form pentalenes showcases how the two bromine atoms can be sequentially leveraged to orchestrate complex bond-forming events. rsc.org Exploring similar cascades starting from this compound could yield intricate and previously inaccessible molecular architectures.

Potential in Polymer Chemistry as a Monomer Precursor for Specialized Materials

Polymers containing cyclobutane rings in their backbone are of significant interest due to their enhanced thermal stability and unique material properties compared to conventional vinyl counterparts. researchgate.net The synthesis of such polymers has been achieved through various strategies, including the [2+2] photopolymerization of monomers containing two olefin groups and the ring-opening polymerization (ROP) of strained cyclobutane systems. nih.govresearchgate.net

This compound represents a compelling, yet unexplored, monomer precursor. Several polymerization strategies could be envisioned:

Vinyl-Addition-Type Polymerization: While challenging, direct polymerization across the exocyclic double bond could yield a polymer with pendant dibromomethylene groups. These groups would be available for extensive post-polymerization modification, allowing for the tuning of material properties.

Ring-Opening Polymerization (ROP): The inherent strain of the cyclobutane ring could be harnessed for ROP. Catalytic systems, potentially leveraging electron push-pull effects from substituents, could be developed to induce ring opening and form densely functionalized polymers. researchgate.net

Polycondensation/Cross-Coupling Polymerization: The dibromo functionality could be used directly in metal-catalyzed polycondensation reactions. For example, polymerization with a di-boronic acid via a Suzuki-type mechanism could produce a novel class of conjugated polymers incorporating the cyclobutane motif.

The resulting materials could exhibit desirable properties such as high thermal stability, specific optical characteristics, and potential for chemical recyclability, addressing key goals in modern polymer science. researchgate.net

Synergies with Photochemistry and Electrochemistry in Organic Synthesis

Photochemistry and electrochemistry offer powerful, reagent-free methods for activating molecules and driving chemical reactions under mild conditions. These sustainable techniques are particularly well-suited for activating the functional groups present in this compound.

Photochemistry: The field of cyclobutane synthesis is dominated by the [2+2] photocycloaddition reaction. acs.org While not directly applicable to the synthesis of this compound, this highlights the inherent compatibility of the cyclobutane core with photochemical methods. More relevant is the potential for photoredox catalysis, as discussed previously. The gem-dihaloalkene moiety can be a target for photochemically generated radicals, as demonstrated in related gem-diborylalkene systems. researchgate.netnih.gov This could enable a host of new transformations, including alkylations and arylations, driven by visible light.

Electrochemistry: Electrochemical methods provide precise control over redox processes. Research on analogous gem-difluoroalkenes has demonstrated the power of electrochemistry to achieve selective transformations. researchgate.net These include:

Reductive Cross-Coupling: Nickel-promoted electrochemical coupling to form new C-C bonds. researchgate.net

Hydrodehalogenation: Selective reduction of C-F bonds to C-H bonds, a process that could be adapted for C-Br bonds to synthesize monobromo- or non-brominated methylidenecyclobutane. bohrium.com

Defluorinative Alkylation: Using alkyl sources to displace a fluoride, a strategy that could be highly effective for C-Br bond functionalization. rsc.org

The application of electrochemical synthesis, potentially within a continuous flow setup, could provide a scalable and sustainable platform for converting this compound into a diverse array of valuable derivatives. nih.gov

Q & A

Q. What are the optimal synthetic routes for (dibromomethylidene)cyclobutane, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of strained cyclobutane derivatives like this compound often involves [2+2] cycloaddition or halogenation of preformed cyclobutane scaffolds. Key factors include temperature control (e.g., low temperatures to minimize ring-opening side reactions), choice of halogenating agents (e.g., N-bromosuccinimide for selective bromination), and catalysts (e.g., Lewis acids like FeCl₃). For example, cyclobutane carboxylic acid derivatives have been synthesized via acyl chloride intermediates, achieving yields of 60–75% under anhydrous conditions at −20°C . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product from brominated byproducts.

Q. How can spectroscopic techniques (NMR, MS) be used to confirm the structure and stereochemistry of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The strained cyclobutane ring produces characteristic coupling constants (e.g., trans-hydrogen couplings of J ≈ 10 Hz in cyclobutane derivatives). For brominated analogs, splitting patterns and chemical shifts (δ 4.5–5.5 ppm for CH₂Br groups) help confirm substitution .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 256 for C₅H₈Br₂) and fragmentation patterns (loss of Br radicals) validate the molecular formula. High-resolution MS (HRMS) is essential for distinguishing isomers .

- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for chiral cyclobutane derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Storage : Store in airtight, amber-glass containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid proximity to oxidizers (e.g., peroxides, chlorates) .

- Handling : Use fume hoods, chemical-resistant gloves (nitrile), and splash goggles. Ground equipment to prevent static discharge during transfers .

- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How does the strained cyclobutane ring in this compound influence its reactivity in cross-coupling or ring-opening reactions?

Methodological Answer: The high ring strain (~110 kJ/mol in cyclobutane) enhances reactivity in Suzuki-Miyaura cross-coupling (e.g., with Pd catalysts) or photochemical [2+2] retro-cycloaddition. Kinetic studies using DFT calculations can predict regioselectivity in ring-opening reactions. For example, bromine substituents may direct nucleophilic attack to specific positions due to electronic effects . Experimental validation involves monitoring reaction intermediates via in situ IR or LC-MS.

Q. How can researchers resolve contradictions in experimental data (e.g., NMR vs. computational predictions) for this compound derivatives?

Methodological Answer:

- Data Triangulation : Compare NMR results with computational models (DFT, Gaussian) optimized for cyclobutane strain. Discrepancies in chemical shifts may arise from solvent effects or conformational flexibility .

- Dynamic NMR (DNMR) : Resolves fluxional behavior by analyzing temperature-dependent splitting patterns (e.g., ring puckering in cyclobutane at variable temps) .

- Error Analysis : Quantify uncertainties in spectroscopic measurements (e.g., ±0.01 ppm for NMR) and computational approximations (basis set limitations) .

Q. What strategies are effective for evaluating the biological activity of this compound as a potential bioisostere in drug design?

Methodological Answer:

- ADMET Profiling : Assess metabolic stability (microsomal assays), membrane permeability (Caco-2 cells), and toxicity (MTT assays). Cyclobutane’s rigidity may improve target selectivity, as seen in JAK inhibitors like Abrocitinib, where cyclobutane substitution reduced off-target effects by 40% compared to piperidine analogs .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying halogenation patterns (e.g., Cl vs. Br) and measure binding affinities (SPR, ITC) to identify pharmacophore contributions .

- In Silico Docking : Use molecular dynamics (AutoDock Vina) to model interactions with target proteins (e.g., kinase domains), prioritizing derivatives with low binding energies (ΔG ≤ −8 kcal/mol) .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.